

# Reactivity Profile of Geminal-di-alkynyl Substituted Cyclopropanes: A Technical Guide

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## Compound of Interest

Compound Name: *Cyclopropane, 1-ethynyl-1-(1-propynyl)-*

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## Abstract

Geminal-di-alkynyl substituted cyclopropanes are a unique class of molecules characterized by a highly strained three-membered ring bearing two sterically demanding and electronically rich alkyne functionalities on the same carbon atom. This arrangement results in a fascinating and complex reactivity profile, governed by the interplay of ring strain,  $\pi$ -system conjugation, and the propensity of the alkynyl groups to undergo various transformations. This technical guide provides a comprehensive overview of the synthesis, theoretical reactivity, and potential applications of these compounds, with a focus on their utility in synthetic and medicinal chemistry. While experimental data on this specific subclass of cyclopropanes is limited, this guide extrapolates from well-established principles of cyclopropane and alkyne chemistry to provide a predictive framework for their behavior.

## Synthesis of Geminal-di-alkynyl Substituted Cyclopropanes

The construction of the geminal-di-alkynyl cyclopropane scaffold is most practicably achieved through a two-step sequence: the synthesis of a geminal-dihalocyclopropane intermediate, followed by a double Sonogashira cross-coupling reaction.

## Step 1: Synthesis of Geminal-dihalocyclopropanes

The initial step involves the cyclopropanation of an alkene with a dihalocarbene. The choice of haloform and base is critical for achieving good yields. Bromoform or chloroform are commonly used as the carbene source in the presence of a strong base.

Table 1: Representative Conditions for Geminal-dihalocyclopropanation

Alkene Substrate	Dihalocarbene Source	Base/Solvent System	Yield (%)	Reference
Styrene	CHBr <sub>3</sub>	50% aq. NaOH, CH <sub>2</sub> Cl <sub>2</sub> , TEBAC	75-85	[1]
1-Octene	CHCl <sub>3</sub>	t-BuOK, Pentane	60-70	[1]
Cyclohexene	CHBr <sub>3</sub>	50% aq. NaOH, Benzene, TEBAC	80-90	[1]

TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst)

## Step 2: Double Sonogashira Coupling

The gem-dihalocyclopropane is then subjected to a double Sonogashira coupling with terminal alkynes to install the di-alkynyl motif. The success of this step is highly dependent on the choice of catalyst, ligand, base, and solvent. Careful control of stoichiometry is necessary to favor the double addition.

Table 2: Generalized Conditions for Double Sonogashira Coupling

Gem-dihalocyclopropane	Terminal Alkyne	Catalyst System	Base/Solvent	Yield (%)
1,1-Dibromo-2-phenylcyclopropane	Phenylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> , CuI	Et <sub>3</sub> N, THF	(Predicted) 40-60
1,1-Dichloro-2-octylcyclopropane	1-Hexyne	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> , CuI	i-Pr <sub>2</sub> NH, Toluene	(Predicted) 35-55
1,1-Dibromocyclohexane-spiro-cyclopropane	Trimethylsilylacetylene	Pd(OAc) <sub>2</sub> , SPhos	K <sub>2</sub> CO <sub>3</sub> , Dioxane	(Predicted) 45-65

Yields are predicted based on analogous double Sonogashira reactions on other gem-dihalides.

## Experimental Protocols

### Protocol 1: Synthesis of 1,1-Dibromo-2-phenylcyclopropane

To a vigorously stirred solution of styrene (10.4 g, 100 mmol) and triethylbenzylammonium chloride (0.5 g, 2.2 mmol) in dichloromethane (50 mL) is added a solution of sodium hydroxide (20 g, 500 mmol) in water (20 mL). The mixture is cooled to 0 °C in an ice bath, and bromoform (25.3 g, 100 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1,1-dibromo-2-phenylcyclopropane.

### Protocol 2: Synthesis of 1,1-Bis(phenylethynyl)-2-phenylcyclopropane (Predicted)

A solution of 1,1-dibromo-2-phenylcyclopropane (2.78 g, 10 mmol), phenylacetylene (2.25 g, 22 mmol),  $\text{Pd}(\text{PPh}_3)_4$  (231 mg, 0.2 mmol), and  $\text{CuI}$  (76 mg, 0.4 mmol) in a mixture of THF (40 mL) and triethylamine (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 60 °C and stirred under an argon atmosphere for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with saturated aqueous  $\text{NH}_4\text{Cl}$  (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrated. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the title compound.

## Reactivity Profile

The reactivity of geminal-di-alkynyl substituted cyclopropanes is dominated by the high ring strain of the cyclopropane ring and the reactivity of the two proximal alkyne functionalities.

## Ring-Opening Reactions

Due to the significant ring strain (~27 kcal/mol), the cyclopropane ring is susceptible to cleavage under thermal, photochemical, or catalytic conditions. The presence of the two alkynyl groups is expected to influence the regioselectivity of ring-opening, potentially leading to the formation of highly unsaturated acyclic or larger cyclic systems.

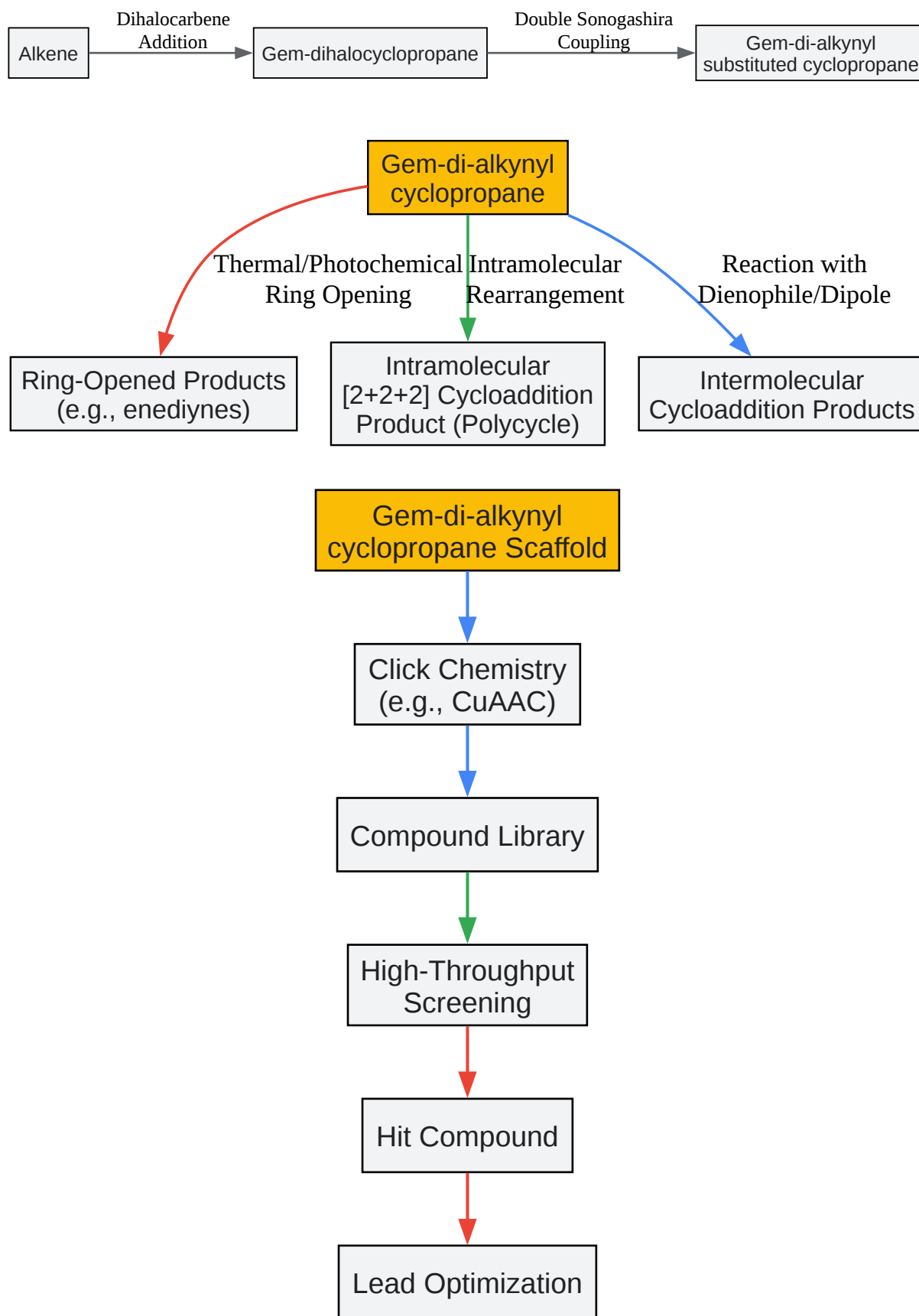
## Cycloaddition Reactions

The alkyne moieties are expected to readily participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen) cycloadditions. The geminal disposition of the two alkynes opens up the possibility of intramolecular reactions.

## Intramolecular Rearrangements

Under thermal or photochemical conditions, gem-di-alkynyl cyclopropanes may undergo complex rearrangements. A plausible pathway is an intramolecular [2+2+2] cycloaddition of the two alkyne units and the adjacent bond of the cyclopropane ring, which would lead to novel, highly complex polycyclic scaffolds.

## Visualizations



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## References

- 1. [baranlab.org](http://baranlab.org) [[baranlab.org](http://baranlab.org)]
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